molecular formula C9H11Cl2NO3S B273130 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide

2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide

Cat. No. B273130
M. Wt: 284.16 g/mol
InChI Key: WOZUSEDRMJVIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide, also known as Diclosulam, is a herbicide that is widely used in agriculture. It belongs to the sulfonylurea family of herbicides, which are known for their high effectiveness and low toxicity. Diclosulam is used to control broadleaf weeds in a variety of crops, including soybeans, corn, wheat, and rice.

Mechanism of Action

2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide acts by inhibiting the activity of ALS, which is a key enzyme in the biosynthesis of branched-chain amino acids. ALS catalyzes the first step in the biosynthesis of these amino acids, which are essential for protein synthesis in plants. By inhibiting ALS, 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide disrupts the normal metabolic processes in plants, leading to the accumulation of toxic metabolites and ultimately causing the death of the plant.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide has been found to have a number of biochemical and physiological effects on plants. It inhibits the activity of ALS, which leads to the accumulation of toxic metabolites. It also disrupts the normal metabolic processes in plants, leading to the death of the plant. 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide has been found to have low toxicity to mammals and other non-target organisms.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide has a number of advantages for lab experiments. It is highly effective against a wide range of broadleaf weeds, making it a useful tool for studying plant physiology and metabolism. It is also relatively easy to apply, and has low toxicity to mammals and other non-target organisms. However, there are some limitations to the use of 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide in lab experiments. It is a potent herbicide, and care must be taken to avoid contamination of other experimental systems. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are a number of future directions for research on 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide. One area of research is the development of new herbicides based on the structure of 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide. Another area of research is the study of the molecular mechanisms underlying the herbicidal activity of 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide. This could lead to the development of new herbicides with improved efficacy and lower toxicity. Finally, there is a need for further research on the environmental impact of 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide, particularly on non-target organisms such as insects and birds.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide involves a series of chemical reactions. The starting materials are 2,4-dichlorobenzenesulfonyl chloride and 2-hydroxyethylamine. The reaction between these two compounds yields 2,4-dichloro-N-(2-hydroxyethyl)benzenesulfonamide. This intermediate is then treated with methyl isocyanate to yield the final product, 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide. The overall synthesis process is shown below:

Scientific Research Applications

2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide has been extensively studied for its herbicidal properties. It has been found to be highly effective against a wide range of broadleaf weeds, including waterhemp, pigweed, and ragweed. 2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide works by inhibiting the activity of an enzyme called acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites, which ultimately results in the death of the plant.

properties

Product Name

2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide

Molecular Formula

C9H11Cl2NO3S

Molecular Weight

284.16 g/mol

IUPAC Name

2,4-dichloro-N-(2-hydroxyethyl)-5-methylbenzenesulfonamide

InChI

InChI=1S/C9H11Cl2NO3S/c1-6-4-9(8(11)5-7(6)10)16(14,15)12-2-3-13/h4-5,12-13H,2-3H2,1H3

InChI Key

WOZUSEDRMJVIJY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCO

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.